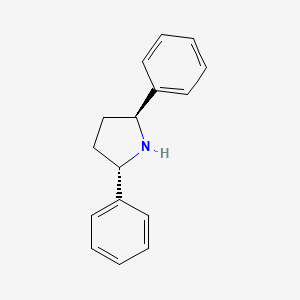

(2S,5S)-2,5-diphenylpyrrolidine

Description

BenchChem offers high-quality (2S,5S)-2,5-diphenylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5S)-2,5-diphenylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5S)-2,5-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOGHMNKMJMMNQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455844 | |

| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295328-85-7 | |

| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: The (2S,5S)-2,5-Diphenylpyrrolidine Auxiliary: A Mechanistic Guide to Stereocontrol

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S,5S)-2,5-diphenylpyrrolidine has emerged as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its efficacy stems from a C₂-symmetric scaffold that establishes a predictable and highly ordered chiral environment upon attachment to a prochiral substrate. This guide provides an in-depth analysis of the core mechanisms governing its stereodirecting power. We will dissect the formation of rigid, chelated intermediates in alkylation reactions and explore the nuanced role of non-covalent interactions in enamine-catalyzed conjugate additions. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this auxiliary for precise stereochemical control in complex molecule synthesis.

Introduction: The Imperative for Asymmetric Synthesis

The vast majority of bioactive molecules, particularly pharmaceuticals, are chiral, with their therapeutic effects often residing in a single enantiomer. Consequently, the ability to synthesize enantiomerically pure compounds is a paramount challenge in chemical and pharmaceutical development[1]. Chiral auxiliaries are a powerful and reliable strategy to meet this challenge. As defined by E.J. Corey, a chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled[2].

Among the various classes of auxiliaries, those possessing C₂-symmetry are particularly effective. This symmetry reduces the number of competing diastereomeric transition states, simplifying the stereochemical landscape and often leading to higher levels of induction. The trans-2,5-disubstituted pyrrolidine framework is a privileged C₂-symmetric scaffold, and the diphenyl-substituted variant, (2S,5S)-2,5-diphenylpyrrolidine, stands out for its versatility and the high stereoselectivities it imparts[3][4].

Synthesis of the C₂-Symmetric Auxiliary

The practical utility of a chiral auxiliary is intrinsically linked to its accessibility. (2S,5S)-2,5-diphenylpyrrolidine can be prepared efficiently through several stereoselective routes. A common and effective method begins with the asymmetric reduction of the prochiral 1,4-diphenyl-1,4-butanedione. This key step establishes the C₂-symmetric diol, which is then converted to the target pyrrolidine, often via activation of the hydroxyl groups (e.g., as mesylates) and subsequent cyclization with an amine source[5][6]. The availability of robust synthetic protocols makes this auxiliary a readily available tool for synthetic chemists[4][6].

The Core Mechanism: Establishing a Chiral Environment

The power of (2S,5S)-2,5-diphenylpyrrolidine lies in its ability to transform a prochiral substrate into a rigid, diastereomeric intermediate where the two faces are clearly differentiated. This is typically achieved through two primary pathways: the formation of N-acyl derivatives (amides) or the formation of enamines from carbonyl compounds.

Asymmetric Alkylation via Rigid Amide Enolates

When (2S,5S)-2,5-diphenylpyrrolidine is acylated with a prochiral carboxylic acid derivative, the resulting amide serves as a precursor for stereoselective enolate formation.

Mechanism of Stereodifferentiation:

-

Enolate Formation: Treatment of the amide with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate.

-

Chelation and Rigidity: The lithium cation is chelated by the enolate oxygen and the amide carbonyl oxygen. This chelation creates a rigid, planar, five-membered ring structure.

-

Facial Shielding: The C₂-symmetry of the pyrrolidine ring places the two phenyl groups in a pseudo-axial orientation. In this conformation, one of the phenyl groups extends directly over one face of the planar enolate.

-

Directed Electrophilic Attack: This steric blockade effectively shields the "top" face of the enolate, forcing an incoming electrophile (E⁺) to approach from the less hindered "bottom" face. This controlled trajectory ensures the formation of one diastereomer in high excess.

The high diastereoselectivity, often exceeding 95% d.e., is a direct result of this well-defined, sterically biased transition state[7].

Caption: Asymmetric alkylation via a chelated lithium enolate.

Asymmetric Conjugate Addition via Enamine Intermediates

In reactions with aldehydes and ketones, (2S,5S)-2,5-diphenylpyrrolidine acts as an organocatalyst, operating through an enamine mechanism. This is particularly effective for Michael and Mukaiyama-Michael additions to α,β-unsaturated aldehydes.

Mechanism of Stereodifferentiation:

-

Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl of an α,β-unsaturated aldehyde, forming a transient iminium ion, which then deprotonates to yield a chiral enamine.

-

Conformational Control: The enamine predominantly adopts a conformation where the bulky phenyl groups effectively shield one of its diastereotopic faces.

-

Facial Bias and Non-covalent Interactions: An incoming nucleophile (e.g., a silyloxyfuran in a Mukaiyama-Michael reaction) attacks the iminium ion intermediate from the less hindered face. Crucially, DFT calculations have revealed that the high enantioselectivity is not solely due to steric hindrance. Stabilizing non-covalent interactions (e.g., CH-π interactions) between the catalyst's phenyl groups and the reacting partners play a decisive role in favoring the transition state that leads to the major enantiomer[8].

-

Catalyst Regeneration: After the C-C bond formation, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the pyrrolidine catalyst.

This dual reliance on both steric shielding and attractive non-covalent forces provides a sophisticated mechanism for achieving high enantioselectivity[8].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sci-Hub. ChemInform Abstract: Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries / Chemischer Informationsdienst, 1986 [sci-hub.ru]

- 8. Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2S,5S)-2,5-Diphenylpyrrolidine (CAS: 295328-85-7) for Asymmetric Synthesis and Drug Discovery

Executive Summary: (2S,5S)-2,5-Diphenylpyrrolidine is a C₂-symmetric chiral secondary amine that has emerged as a cornerstone in modern stereoselective synthesis. Its rigid, well-defined stereochemical structure makes it an invaluable asset as a chiral auxiliary, a ligand for asymmetric metal catalysis, and a foundational scaffold for a new generation of organocatalysts. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals aiming to leverage this powerful synthetic tool.

Introduction and Strategic Importance

(2S,5S)-2,5-Diphenylpyrrolidine, identified by CAS Number 295328-85-7 , is a non-naturally occurring chiral pyrrolidine derivative.[1][2][3][4][5] Its significance in synthetic chemistry is derived from its C₂-symmetric scaffold, a feature highly sought after for inducing asymmetry in chemical transformations. The pyrrolidine ring itself is a privileged structure in medicinal chemistry, ranking as the fifth most common nitrogen heterocycle in pharmaceuticals approved by the U.S. FDA.[6] The advent of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has further amplified the importance of pyrrolidine-based catalysts, where scaffolds like (2S,5S)-2,5-diphenylpyrrolidine are of paramount importance.[6]

This molecule serves two primary strategic roles:

-

A Chiral Control Element: Used directly as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction.[2][7][8]

-

A Synthetic Building Block: Employed as a starting material for the synthesis of more complex chiral catalysts and pharmaceutical intermediates, particularly for central nervous system disorders.[6][7]

Physicochemical and Stereochemical Properties

The efficacy of (2S,5S)-2,5-diphenylpyrrolidine is intrinsically linked to its physical and structural characteristics. The two phenyl groups, positioned in a trans configuration, create a well-defined and sterically demanding chiral environment, which is key to its ability to discriminate between enantiotopic faces of approaching substrates.

| Property | Value | Reference(s) |

| CAS Number | 295328-85-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₇N | [1][3] |

| Molecular Weight | 223.31 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [2][4] |

| Melting Point | 48 - 52 °C | [2][4] |

| Optical Rotation | [α]²⁰/D = -116 to -108° (c=1 in CHCl₃) | [2] |

| Purity | ≥97% (GC) | [2][5] |

Asymmetric Synthesis: A Field-Proven Protocol

The synthesis of enantiomerically pure (2S,5S)-2,5-diphenylpyrrolidine is non-trivial. While numerous strategies exist, including those starting from the chiral pool (e.g., amino acids or carbohydrates), a highly efficient and scalable approach involves the asymmetric reduction of a prochiral diketone.[6][9] This method is favored for its directness and high stereocontrol.

Causality in Synthesis Design:

The core challenge is the stereoselective formation of two chiral centers. The chosen strategy addresses this by using a powerful chiral reducing agent, (−)-B-chlorodiisopinocampheylborane (Ipc₂BCl), to reduce the prochiral 1,4-diphenyl-1,4-butanedione. The steric bulk and defined chirality of the Ipc₂BCl reagent force the hydride delivery to occur preferentially from one face of each ketone, thereby establishing the desired (S,S) stereochemistry in the resulting diol intermediate with high fidelity. Subsequent cyclization via activation of the diol and reaction with an amine source completes the pyrrolidine ring formation.

Caption: Asymmetric synthesis of (2S,5S)-2,5-diphenylpyrrolidine.

Experimental Protocol: Asymmetric Ketone Reduction Route

This protocol is a representative synthesis adapted from established methodologies.[10][11]

Step 1: Asymmetric Reduction

-

To a solution of 1,4-diphenyl-1,4-butanedione (1.0 eq) in anhydrous THF at -20 °C under an argon atmosphere, add a solution of (−)-Ipc₂BCl (2.5 eq) in THF dropwise over 30 minutes.

-

Stir the reaction mixture at -20 °C for 24 hours. The progress is monitored by TLC.

-

Quench the reaction by the slow addition of diethanolamine (3.0 eq) to decompose the borane complex.

-

Warm the mixture to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash sequentially with brine, 1M HCl, and saturated NaHCO₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude (1S,4S)-1,4-diphenylbutane-1,4-diol, which can be purified by recrystallization.

Step 2: Cyclization

-

Dissolve the chiral diol (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add methanesulfonyl chloride (MsCl) (2.2 eq) dropwise. Stir for 2 hours at 0 °C.

-

Add benzylamine (1.5 eq) and allow the reaction to warm to room temperature, stirring for 16 hours.

-

Quench with water and extract with DCM. The combined organic layers are dried and concentrated. Purify by column chromatography to yield (2S,5S)-1-benzyl-2,5-diphenylpyrrolidine.

Step 3: Debenzylation

-

Dissolve the N-benzylpyrrolidine (1.0 eq) in methanol.

-

Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (50 psi) and stir at room temperature for 12 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, (2S,5S)-2,5-diphenylpyrrolidine, with high enantiomeric purity (>98% ee).

Core Applications in Drug Development & Research

The utility of this scaffold is best understood through its two primary modes of action: as a transient chiral controller (auxiliary) and as a permanent core of a stable catalyst.

(2S,5S)-2,5-Diphenylpyrrolidine as a Chiral Auxiliary

A chiral auxiliary is a chemical unit temporarily attached to a substrate to direct a stereoselective reaction.[12] The (2S,5S)-2,5-diphenylpyrrolidine moiety excels in this role due to its C₂ symmetry, which simplifies the analysis of potential transition states, and the steric hindrance from the phenyl groups, which effectively shields one face of the reactive molecule.

Self-Validating System: The high diastereoselectivity often observed in reactions using this auxiliary is a self-validating feature. A high diastereomeric excess (d.e.) in the product directly confirms the effective steric blocking by the auxiliary during the key bond-forming step.

Caption: General workflow for employing a chiral auxiliary.

Derivatization into Organocatalysts

Organocatalysis, which uses small organic molecules to accelerate reactions, is a cornerstone of modern green chemistry. Pyrrolidine derivatives are central to enamine and iminium catalysis. (2S,5S)-2,5-diphenylpyrrolidine serves as an ideal starting point for catalysts like diarylprolinol silyl ethers, which are highly effective in reactions such as asymmetric Michael additions and Diels-Alder reactions.[6][13][14]

Causality in Catalysis: The secondary amine of the pyrrolidine reacts with a carbonyl substrate (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. The bulky diphenyl groups create a specific 3D environment that forces the incoming electrophile to approach from the least hindered direction, leading to the formation of one enantiomer of the product with high selectivity. The catalyst is then regenerated, completing the cycle.

Caption: General enamine catalytic cycle using a pyrrolidine catalyst.

Conclusion

(2S,5S)-2,5-Diphenylpyrrolidine is more than a mere chemical reagent; it is a strategic tool for enforcing stereochemical control. Its robust C₂-symmetric design, accessible through reliable asymmetric synthesis, provides a predictable platform for developing complex, enantiomerically pure molecules. For professionals in drug development and fine chemical synthesis, mastery of its application—whether as a recoverable auxiliary or as the core of a high-performance organocatalyst—is a critical capability for accelerating innovation and achieving synthetic excellence.

References

-

(2S,5S)-2,5-Diphénylpyrrolidine. Chem-Impex. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Center for Biotechnology Information (PMC). [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. ResearchGate. [Link]

-

ChemInform Abstract: A Simple Enantioselective Preparation of (2S,5S)-2,5-Diphenylpyrrolidine and Related Diaryl Amines. ResearchGate. [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry Publishing. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid, an efficient chiral organocatalyst for direct aldol reactions. Sci-Hub. [Link]

-

Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Royal Society of Chemistry Publishing. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2S,5S)-2,5-Diphenylpyrrolidine | CymitQuimica [cymitquimica.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of (2S,5S)-2,5-diphenylpyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2S,5S)-2,5-diphenylpyrrolidine in Modern Chemistry

(2S,5S)-2,5-diphenylpyrrolidine is a C2-symmetric chiral secondary amine that has garnered significant attention as a versatile building block and chiral auxiliary in asymmetric synthesis.[1] Its rigid, well-defined structure, conferred by the two phenyl groups in a trans configuration on the pyrrolidine ring, makes it an invaluable tool for controlling stereochemistry in a variety of chemical transformations. This compound is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where specific enantiomers are often responsible for the desired therapeutic effects.[1]

This guide provides a comprehensive technical overview of two critical physicochemical properties of (2S,5S)-2,5-diphenylpyrrolidine: its solubility in common organic solvents and its stability under various stress conditions. A thorough understanding of these properties is paramount for its effective use in synthesis, formulation development, and for ensuring the quality and shelf-life of resulting products. While specific experimental data for this compound is not extensively published, this document outlines robust, field-proven methodologies for determining these parameters, grounded in established principles of physical organic chemistry and pharmaceutical analysis.

Physicochemical Properties

A summary of the known physicochemical properties of (2S,5S)-2,5-diphenylpyrrolidine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 295328-85-7 | [2] |

| Molecular Formula | C₁₆H₁₇N | [2] |

| Molecular Weight | 223.32 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 48-52 °C | [1] |

| Storage Conditions | 2-8 °C | [1] |

Part 1: Solubility Profile of (2S,5S)-2,5-diphenylpyrrolidine

The solubility of a chiral auxiliary is a critical parameter that dictates its utility in various reaction conditions and purification processes. Based on its molecular structure, which features a non-polar diphenylmethane-like framework and a secondary amine group capable of hydrogen bonding, (2S,5S)-2,5-diphenylpyrrolidine is expected to exhibit good solubility in a range of common organic solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of (2S,5S)-2,5-diphenylpyrrolidine. The presence of the two phenyl groups suggests a high affinity for non-polar and aromatic solvents. The pyrrolidine ring, while containing a nitrogen atom, contributes to the overall non-polar character. However, the secondary amine moiety introduces a degree of polarity and the capacity for hydrogen bonding, which may enhance solubility in more polar solvents.

Predicted Solubility in Common Organic Solvents

Based on its structural characteristics, the following qualitative solubility profile can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Aromatic | High | The diphenyl groups will have strong van der Waals interactions with aromatic solvents like toluene and benzene. |

| Chlorinated | High | Dichloromethane and chloroform are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Ethers | Moderate to High | Solvents like diethyl ether and tetrahydrofuran (THF) can solvate both the non-polar and polar parts of the molecule. |

| Polar Aprotic | Moderate | Solvents such as acetone and ethyl acetate should be reasonably effective due to their ability to engage in dipole-dipole interactions. |

| Polar Protic | Low to Moderate | Alcohols like methanol and ethanol may show some solubility due to hydrogen bonding with the secondary amine, but the large non-polar moiety will limit this. |

| Aqueous | Very Low | The hydrophobic nature of the diphenyl groups will result in poor solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of (2S,5S)-2,5-diphenylpyrrolidine in various organic solvents using the reliable shake-flask method.[5]

Objective: To determine the equilibrium solubility of (2S,5S)-2,5-diphenylpyrrolidine in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

(2S,5S)-2,5-diphenylpyrrolidine

-

Selected organic solvents (e.g., toluene, dichloromethane, THF, ethyl acetate, methanol)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2S,5S)-2,5-diphenylpyrrolidine to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at 25 °C.

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop a calibrated HPLC method for the quantification of (2S,5S)-2,5-diphenylpyrrolidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable modifier like 0.1% trifluoroacetic acid) is a good starting point.

-

Prepare a series of standard solutions of known concentrations to construct a calibration curve.

-

Inject the diluted sample solutions and the standard solutions into the HPLC system.

-

Determine the concentration of (2S,5S)-2,5-diphenylpyrrolidine in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Part 2: Stability Profile of (2S,5S)-2,5-diphenylpyrrolidine

Understanding the stability of (2S,5S)-2,5-diphenylpyrrolidine is crucial for defining appropriate storage conditions, handling procedures, and for identifying potential degradation pathways that could impact its performance as a chiral auxiliary. The recommendation to store the compound at 2-8 °C suggests that it may be susceptible to degradation at higher temperatures.[1]

Potential Degradation Pathways

As a secondary amine with benzylic protons, (2S,5S)-2,5-diphenylpyrrolidine may be susceptible to several degradation pathways:

-

Oxidation: The secondary amine can be oxidized to form N-oxides or other oxidation products, particularly in the presence of air, light, or oxidizing agents. The benzylic positions are also susceptible to oxidation.

-

Thermal Degradation: At elevated temperatures, cleavage of the C-N or C-C bonds within the pyrrolidine ring or loss of the phenyl groups could occur.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.

-

Acid/Base Instability: While generally stable, extreme pH conditions could potentially lead to ring-opening or other acid/base-catalyzed degradation reactions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][7][8] The following protocol outlines a systematic approach to investigating the stability of (2S,5S)-2,5-diphenylpyrrolidine under various stress conditions, in accordance with ICH guidelines.[6]

Objective: To identify potential degradation products and pathways for (2S,5S)-2,5-diphenylpyrrolidine and to develop a stability-indicating HPLC method.

Materials:

-

(2S,5S)-2,5-diphenylpyrrolidine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble (e.g., acetonitrile or methanol)

-

Environmental chamber for photostability testing

-

Oven for thermal stress testing

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of (2S,5S)-2,5-diphenylpyrrolidine in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C in an oven for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The use of a PDA detector will help in assessing the peak purity of the parent compound and detecting the formation of degradants with different UV spectra. An MS detector will provide valuable information on the molecular weights of any degradation products.

-

-

Development of a Stability-Indicating HPLC Method:

-

The HPLC method should be capable of separating the parent peak from all significant degradation product peaks.

-

Method development will involve optimizing the column, mobile phase composition, gradient, and detector wavelength.

-

Peak purity analysis of the (2S,5S)-2,5-diphenylpyrrolidine peak under all stress conditions is essential to demonstrate the specificity of the method.

-

Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams have been generated using Graphviz.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations

(2S,5S)-2,5-diphenylpyrrolidine is a cornerstone chiral auxiliary in modern organic synthesis. A comprehensive understanding of its solubility and stability is paramount for its effective and reliable application. This guide has provided a theoretical framework for predicting these properties and, more importantly, has detailed robust experimental protocols for their quantitative determination.

For researchers and drug development professionals, it is strongly recommended to perform the described solubility and forced degradation studies to generate in-house data. This will not only facilitate the optimization of reaction and purification conditions but also ensure the quality and stability of intermediates and final products. The development of a validated stability-indicating analytical method is a critical step in this process and will be invaluable for routine quality control. By following the methodologies outlined in this guide, scientists can confidently utilize (2S,5S)-2,5-diphenylpyrrolidine to its full potential in their research and development endeavors.

References

-

Chemspace. (n.d.). (2S,5S)-2,5-diphenylpyrrolidine. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-66.

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2S,5S)-2,5-diphenylpyrrolidine - C16H17N | CSSB00025756075 [chem-space.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to Asymmetric Organocatalysis with Pyrrolidine Derivatives: Mechanisms, Protocols, and Applications

Executive Summary: The ascent of asymmetric organocatalysis represents a paradigm shift in chemical synthesis, offering a robust, cost-effective, and environmentally benign alternative to traditional metal-based catalysis.[1][2] Within this field, pyrrolidine derivatives, spearheaded by the simple amino acid L-proline, have emerged as exceptionally versatile and powerful catalysts.[2][3] This guide provides an in-depth exploration of the core principles, mechanistic intricacies, and practical applications of pyrrolidine-based organocatalysis. We will dissect the dual activation modes of enamine and iminium ion catalysis, provide validated experimental protocols for key transformations, and survey the evolution of catalyst design from proline to advanced diarylprolinol silyl ethers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic tools.

Section 1: The Principle of Asymmetric Aminocatalysis

The field of modern organocatalysis was ignited by seminal reports in 2000 from List and Barbas on proline-catalyzed intermolecular aldol reactions and from MacMillan on imidazolidinone-catalyzed Diels-Alder reactions.[3][4] These discoveries unveiled the remarkable ability of small, chiral organic molecules to induce high levels of stereoselectivity. The natural amino acid (S)-proline, with its secondary amine constrained within a pyrrolidine ring, proved to be a uniquely effective catalyst.[3][5]

The genius of the pyrrolidine scaffold lies in its conformational rigidity and the strategic placement of its functional groups. The secondary amine is the catalytic center, while the carboxylic acid group in proline often plays a crucial role as an internal acid/base co-catalyst, facilitating proton transfer in the transition state.[6] This bifunctionality, housed within a compact and chiral structure, allows for the creation of a well-defined stereochemical environment, enabling precise control over the formation of new stereocenters.

Section 2: The Dual Mechanistic Manifold: Enamine and Iminium Ion Catalysis

Pyrrolidine derivatives orchestrate asymmetric transformations primarily through two powerful, interconnected catalytic cycles: enamine catalysis for nucleophilic activation (raising the HOMO of a carbonyl compound) and iminium ion catalysis for electrophilic activation (lowering the LUMO of an α,β-unsaturated carbonyl).[7][8][9][10]

-

Enamine Catalysis: In this pathway, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[5][6][11] This enamine, which is essentially a more reactive "super-enolate," then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The chiral pyrrolidine backbone directs this attack to one face of the electrophile, establishing stereocontrol. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[12]

-

Iminium Ion Catalysis: This mode is employed for reactions involving α,β-unsaturated aldehydes or ketones. The catalyst condenses with the substrate to form a chiral iminium ion.[13][14] This process lowers the LUMO of the conjugated system, rendering the β-carbon highly susceptible to attack by a nucleophile (e.g., in a Michael or Diels-Alder reaction).[14][15] The bulky substituents on advanced pyrrolidine catalysts effectively shield one face of the iminium ion, ensuring a highly enantioselective nucleophilic attack.[13]

These two modes are not mutually exclusive; many cascade reactions leverage a seamless transition from iminium to enamine activation within a single operation.[12]

Section 3: Key Transformations and Methodologies

The Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, providing access to chiral β-hydroxy carbonyl compounds.[6][11][16] The reaction proceeds via an enamine mechanism, and the stereochemical outcome is often explained by the Zimmerman-Traxler-type transition state, where the carboxylate of proline engages in a hydrogen bond with the aldehyde's carbonyl group.[16]

Table 1: Performance of Proline-Based Catalysts in the Aldol Reaction

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |

| L-Proline (30 mol%) | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [6] |

| Prolinamide 1 (20 mol%) | Benzaldehyde | Acetone | CH₂Cl₂ | 85 | 52 | [17] |

| Prolinamide 1 (20 mol%) | 4-Nitrobenzaldehyde | Acetone | CH₂Cl₂ | 90 | 61 | [17] |

Representative Protocol: Proline-Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone [6][17]

-

Rationale: This protocol demonstrates a classic intermolecular aldol reaction. DMSO is used as the solvent to ensure solubility of the reagents and catalyst. A 30 mol% catalyst loading is typical for initial proline-catalyzed reactions to achieve a reasonable reaction rate.

-

Step 1: Reagent Setup: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (e.g., 0.075 mmol, 30 mol%).

-

Step 2: Solvent and Substrate Addition: Add DMSO (1.0 mL) and acetone (0.25 mL, excess). Stir the mixture until the proline is fully dissolved.

-

Step 3: Electrophile Addition: Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 eq).

-

Step 4: Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 5: Quench and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Step 6: Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. Pyrrolidine catalysts, particularly the more advanced diarylprolinol silyl ethers, excel at catalyzing the asymmetric addition of aldehydes or ketones to nitroolefins and enones.[18][19] These reactions can proceed through either enamine or iminium ion activation, depending on the substrates.[9][20]

Table 2: Performance of Pyrrolidine Catalysts in the Michael Addition

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr | ee (%) | Reference |

| L-Proline (5 mol%) | Acetylacetone | Benzylideneacetone | 92 | N/A | ~0 | [21] |

| 3-Decyl-β-proline (1 mol%) | Valeraldehyde | β-Nitrostyrene | 95 | 95:5 | N/A | [22] |

| Hayashi-Jørgensen (2 mol%) | Cyclopentane-1-carbaldehyde | Methyl Acetoacetate | 70 | >95:5 | 97 | [23] |

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin [22]

-

Rationale: This protocol uses a modified proline catalyst designed for high reactivity in aqueous media, showcasing a "green chemistry" approach. The lipophilic decyl group is thought to create a hydrophobic microenvironment that promotes the reaction.

-

Step 1: Reaction Vessel: To a vial containing a magnetic stir bar, add the catalyst (e.g., 3-decyl-β-proline, 0.004 mmol, 1 mol%).

-

Step 2: Substrate Addition: Add β-nitrostyrene (0.40 mmol, 1.0 eq) and the aldehyde (e.g., valeraldehyde, 0.80 mmol, 2.0 eq).

-

Step 3: Solvent: Add a saturated aqueous KCl solution (0.75 mL).

-

Step 4: Reaction: Stir the resulting suspension vigorously at room temperature for 20-24 hours.

-

Step 5: Work-up: Extract the reaction mixture with ethyl acetate (3 x 6 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Step 6: Analysis: Determine the yield and diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by column chromatography if necessary.

Section 4: Catalyst Evolution: Beyond Proline

While proline is a foundational catalyst, its efficiency can be limited by low solubility and modest activity in certain reactions.[10] This spurred the development of second-generation catalysts. The most significant breakthrough came in 2005 with the independent reports from the Hayashi and Jørgensen groups on diarylprolinol silyl ethers .[3][4]

These catalysts, often called Hayashi-Jørgensen catalysts, replace proline's carboxylic acid with a bulky diaryl(trialkylsilyloxy)methyl group.[7][8][10] This modification brings several key advantages:

-

Enhanced Steric Shielding: The bulky aryl groups create a highly defined chiral pocket, dramatically improving enantioselectivity by forcing substrates to approach from a specific trajectory.[10]

-

Increased Solubility: The lipophilic silyl ether group improves solubility in common organic solvents, allowing for a broader range of reaction conditions.[10]

-

Higher Activity: These catalysts are generally more active than proline, permitting lower catalyst loadings (often 1-5 mol%) and shorter reaction times.[23]

Section 5: Application in Drug Discovery and Development

The reliability, predictability, and scalability of pyrrolidine-catalyzed reactions have made them invaluable tools in the pharmaceutical industry.[24][25] The pyrrolidine scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs.[24][26] Organocatalytic methods provide a direct and efficient route to install stereocenters, which is critical for biological activity.

A prominent example is the synthesis of the anti-influenza drug Oseltamivir (Tamiflu®) . A key step in an efficient synthesis developed by Hayashi involves the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, to construct a crucial stereocenter with excellent enantioselectivity (>99% ee).[1][27] Similarly, organocatalytic strategies have been developed for the synthesis of the serotonin reuptake inhibitor (-)-Paroxetine and the anticoagulant Warfarin .[27]

Section 6: Conclusion and Future Perspectives

Organocatalysis using pyrrolidine derivatives has matured from a niche academic curiosity into a mainstream pillar of modern asymmetric synthesis. The fundamental principles of enamine and iminium ion activation are well-understood, and a vast toolbox of reliable catalysts and reactions is now available to synthetic chemists.

Future research will likely focus on expanding the reaction scope, developing even more active catalysts to allow for ultra-low loadings, and integrating these catalytic systems into multi-step cascade reactions and automated flow chemistry platforms. The continued application of these green and powerful methods will undoubtedly accelerate the discovery and development of new medicines and complex chemical entities.

References

-

Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (2024). Molbank. [Link]

-

One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. (2014). ACS Catalysis. [Link]

-

New mechanistic studies on the proline-catalyzed aldol reaction. (2003). Proceedings of the National Academy of Sciences. [Link]

-

Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (2019). Chemical Reviews. [Link]

-

Proline-catalyzed aldol reactions. Wikipedia. [Link]

-

Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (2019). Chemical Reviews. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]

-

Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (2019). Chemical Reviews. [Link]

-

Hayashi-Jørgensen Catalyst. (2015). Chem-Station. [Link]

-

Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. (2018). Synlett. [Link]

-

One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. (2014). ACS Catalysis. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

-

Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. (2011). The Journal of Organic Chemistry. [Link]

-

Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (2019). Chemical Reviews. [Link]

-

Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2017). Chemical Society Reviews. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]

-

One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. (2014). ACS Catalysis. [Link]

-

Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Journal of the American Chemical Society. [Link]

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2014). Journal of Molecular Structure. [Link]

-

Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (2024). Current Catalysis. [Link]

-

Organocatalysed asymmetric Mannich reactions. (2008). Chemical Society Reviews. [Link]

-

Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti -Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. (2007). Journal of the American Chemical Society. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]

-

Iminium Catalysis. (2011). Chemical Reviews. [Link]

-

Iminium and enamine catalysis in enantioselective photochemical reactions. (2017). Chemical Society Reviews. [Link]

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules. [Link]

-

Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. (2014). Organic & Biomolecular Chemistry. [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega. [Link]

-

ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021). The Royal Swedish Academy of Sciences. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

-

Pyrrolidine-based marketed drugs. (2023). ResearchGate. [Link]

-

Pyrrolidine‐based organocatalysts used in aqueous media. (2023). Molecules. [Link]

-

Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. (2014). International Journal of Organic Chemistry. [Link]

-

L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. (2006). ARKIVOC. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]

-

General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation. (2021). ResearchGate. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pnas.org [pnas.org]

- 12. nobelprize.org [nobelprize.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thieme-connect.de [thieme-connect.de]

- 24. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Asymmetric Induction with (2S,5S)-2,5-Diphenylpyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asymmetric organocatalysis has emerged as the third pillar of modern chemical synthesis, standing alongside biocatalysis and metal catalysis.[1] This field leverages small, purely organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity, offering a powerful, often more sustainable alternative to traditional methods.[2][3][4] Within this domain, chiral secondary amines have proven to be exceptionally versatile. This guide delves into the core theoretical principles governing asymmetric induction using (2S,5S)-2,5-diphenylpyrrolidine, a C2-symmetric organocatalyst. We will explore its dual modes of activation—enamine and iminium ion catalysis—to elucidate how its unique structural architecture translates into precise stereochemical control in a variety of crucial carbon-carbon bond-forming reactions. This document serves as a technical resource, blending mechanistic theory with practical insights for professionals engaged in complex molecule synthesis.

Introduction: The Rise of Asymmetric Organocatalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity.[5] Historically, this challenge was met using chiral auxiliaries or metal-based catalysts. However, the early 2000s saw a renaissance in organocatalysis, championed by the seminal work of David MacMillan and Benjamin List, who were awarded the 2021 Nobel Prize in Chemistry for their contributions.[3][6]

Organocatalysis offers distinct advantages that align with the principles of green chemistry.[2][4] The catalysts are typically robust, less sensitive to air and moisture than many organometallic counterparts, readily available, and devoid of toxic heavy metals, which simplifies product purification and reduces hazardous waste.[4] Chiral secondary amines, such as proline and its derivatives, are central to this field, operating primarily through two powerful, covalent activation modes:

-

Enamine Catalysis: This mode involves the activation of aldehydes or ketones, raising the energy of their Highest Occupied Molecular Orbital (HOMO) and transforming them into potent nucleophiles.[7][8]

-

Iminium Catalysis: This pathway activates α,β-unsaturated carbonyls, lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing their electrophilicity for conjugate additions.[6][7][8]

(2S,5S)-2,5-Diphenylpyrrolidine exemplifies a highly effective scaffold for these transformations. Its C2-symmetric structure, featuring two sterically demanding phenyl groups in a fixed trans relationship, creates a well-defined chiral environment essential for high-fidelity stereochemical communication.[9][10]

The Catalyst: Structural Rationale of (2S,5S)-2,5-Diphenylpyrrolidine

The efficacy of an asymmetric catalyst is inextricably linked to its three-dimensional structure. (2S,5S)-2,5-diphenylpyrrolidine is a C2-symmetric amine, a structural motif renowned for its success in asymmetric catalysis.[10]

Key Structural Features:

-

C2-Symmetry: This element of symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities.

-

Rigid Pyrrolidine Ring: The five-membered ring provides a conformationally constrained backbone, which helps to lock the orientation of the stereodirecting groups.

-

Stereodirecting Phenyl Groups: The two phenyl groups are the primary source of steric hindrance. In the catalytically active species, they project into space, creating a chiral pocket around the reactive center. This bulkiness effectively shields one of the two prochiral faces of the intermediate, forcing the substrate to approach from the less hindered direction.

This catalyst is a close relative of the highly successful diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, which operate on identical mechanistic principles.[11] The fundamental concept is the use of bulky aryl groups appended to a proline-derived scaffold to control the stereochemical outcome of the reaction.

Core Mechanistic Principles of Asymmetric Induction

(2S,5S)-2,5-diphenylpyrrolidine achieves asymmetric induction by transiently and covalently binding to the substrate, forming a chiral intermediate that preferentially reacts on one face.

Enamine Catalysis: HOMO Activation

In enamine catalysis, the catalyst enhances the nucleophilicity of a saturated aldehyde or ketone. The process is a catalytic cycle that can be broken down into distinct steps.

-

Enamine Formation: The secondary amine of the catalyst undergoes condensation with a carbonyl substrate (e.g., an aldehyde) to form a transient iminium ion. Subsequent deprotonation at the α-carbon yields the key nucleophilic enamine intermediate.[7][8][12] This process effectively raises the HOMO of the substrate, making the α-carbon nucleophilic.[13]

-

Stereoselective C-C Bond Formation: The chiral enamine reacts with an incoming electrophile (E⁺). The crucial step for asymmetric induction occurs here. The phenyl groups of the catalyst create a formidable steric barrier on one face of the enamine's double bond. Consequently, the electrophile is forced to attack from the opposite, more accessible face.

-

Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (present in trace amounts or added during workup), releasing the α-functionalized product and regenerating the chiral amine catalyst to re-enter the cycle.

The causality behind the stereoselectivity is purely steric. The catalyst acts as a "chiral glove," holding the substrate in a specific conformation and exposing only one reactive face to the environment.

Figure 1: Catalytic cycle for enamine-mediated α-functionalization.

Iminium Catalysis: LUMO Activation

When reacting with α,β-unsaturated aldehydes, the same catalyst can operate via an alternative pathway that enhances the substrate's electrophilicity.

-

Iminium Ion Formation: The catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.[6][14] This transformation is pivotal; the positive charge on the nitrogen atom acts as a powerful electron sink, significantly lowering the LUMO energy of the conjugated system.[8][13]

-

Stereoselective Conjugate Addition: The activated iminium ion is now highly susceptible to attack by a nucleophile (Nu⁻) at the β-position. Similar to the enamine pathway, the phenyl groups on the pyrrolidine ring block one face of the molecule. The nucleophile is therefore directed to the opposing face, establishing the stereocenter at the β-position with high fidelity.

-

Catalyst Regeneration: The attack results in the formation of an enamine intermediate, which is then hydrolyzed to release the β-functionalized product and regenerate the catalyst.

This LUMO-lowering strategy is the basis for many powerful reactions, including enantioselective Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.[3][6][14]

Figure 2: Catalytic cycle for iminium-mediated conjugate addition.

Field Application: Asymmetric Michael Addition

The Michael addition of aldehydes to nitroalkenes is a benchmark reaction showcasing the power of this catalytic system. It proceeds via the enamine pathway and is instrumental in constructing complex molecules bearing vicinal stereocenters.

Exemplary Protocol: Michael Addition of Propanal to β-Nitrostyrene

This protocol is a representative procedure for a diarylprolinol silyl ether-catalyzed reaction, which is mechanistically analogous to catalysis by (2S,5S)-2,5-diphenylpyrrolidine.

Self-Validating System: The protocol's trustworthiness is established by its outcome. The high diastereoselectivity and enantioselectivity are direct readouts of the catalyst's ability to form the correct transition state and control the reaction pathway. Any significant deviation in stereochemical outcome would indicate a failure in the catalytic system (e.g., catalyst decomposition, presence of interfering impurities).

Step-by-Step Methodology:

-

Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.).

-

Catalyst Introduction: Add (2S,5S)-2,5-diphenylpyrrolidine (or a related Jørgensen-Hayashi catalyst) (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) as a co-catalyst. The acidic co-catalyst facilitates the formation of the iminium ion and turnover.

-

Solvent and Reagent Addition: Dissolve the solids in anhydrous toluene (1.0 mL). Cool the mixture to 0 °C in an ice bath. Add propanal (145 mg, 2.5 mmol, 5.0 equiv.) dropwise over 2 minutes.

-

Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Data Presentation

The performance of such catalysts is typically evaluated across a range of substrates to demonstrate scope and robustness.

| Entry | Aldehyde | Nitroalkene | dr (syn/anti) | ee (%) (syn) | Yield (%) |

| 1 | Propanal | trans-β-Nitrostyrene | 95:5 | 99 | 92 |

| 2 | Butanal | trans-β-Nitrostyrene | 94:6 | 98 | 89 |

| 3 | Propanal | (E)-1-nitro-3-phenylprop-1-ene | 92:8 | 97 | 85 |

| 4 | Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | >99:1 | 96 | 95 |

Note: Data is representative for this class of reaction and catalyst type. Actual results may vary based on specific conditions and catalyst variant used.[15][16]

Relevance in Drug Development

The ability to construct complex, stereochemically-defined molecules is paramount in drug discovery and development.[17] Organocatalytic methods provide a direct and efficient route to chiral building blocks that are often difficult to access otherwise.[5] For instance, the products of Michael additions are precursors to γ-amino acids and other valuable synthons. The application of iminium-ion catalysis on an industrial scale was demonstrated by Merck in the synthesis of the migraine drug telcagepant, highlighting the real-world impact of these theoretical principles.[18] The use of organocatalysts avoids potential metal contamination in the final active pharmaceutical ingredient (API), a significant regulatory concern.

Conclusion and Outlook

The theoretical principles of asymmetric induction with (2S,5S)-2,5-diphenylpyrrolidine and related organocatalysts are rooted in the fundamental concepts of covalent catalysis. By modulating the frontier molecular orbitals (HOMO and LUMO) of substrates through the formation of transient chiral enamine and iminium ion intermediates, these catalysts exert precise control over stereochemistry. The C2-symmetric scaffold with its bulky phenyl substituents provides a well-defined steric environment that is the ultimate cause of the observed enantioselectivity. As the field continues to mature, the development of new catalyst structures and the application of these principles to novel transformations will further expand the synthetic chemist's toolkit, enabling the efficient and sustainable production of complex chiral molecules for science and medicine.

References

- Organocatalysis in Modern Organic Chemistry: Theory and Applications. (2025).

- (2S,5S)-2,5-Diphenylpyrrolidine. Chem-Impex.

- The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2011). Accounts of Chemical Research.

- Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. (2016). Accounts of Chemical Research.

- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and P

- Synergistic Strategies in Aminocatalysis. (n.d.). PubMed Central (PMC) - NIH.

- Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins and Lessons for the Corresponding Organocatalytic Conversions – a Survey. (2025).

- Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. (2016).

- Hayashi-Jørgensen Catalyst. (2015).

- Macmillan Imidazolidinone Organoc

- Organoc

- Organic: MacMillan Organocatalyast Mechanism. (2011). Physics Forums.

- Macmillan Imidazolidinone Organoc

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023).

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central (PMC) - NIH.

- New concepts for organoc

- Cycle-Specific Organocascade Catalysis. (2009). Macmillan Group - Princeton University.

- What is Organoc

- MacMillan SOMO and Photoredox C

- Introduction: Organoc

- Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. (2025).

- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). PubMed Central.

- Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.

- Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- (2S,5S)-2,5-Diphenylpyrrolidine | CAS 295328-85-7. Santa Cruz Biotechnology.

- Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. PubMed Central (PMC) - NIH.

- ChemInform Abstract: A Simple Enantioselective Preparation of (2S,5S)-2,5-Diphenylpyrrolidine and Related Diaryl Amines.

- Iminium Catalysis (n → π * ).

- COMBINING IMINIUM ION-MEDIATED CATALYSIS AND PHOTOCHEMISTRY TO DEVELOP ENANTIOSELECTIVE RADICAL PROCESSES. Tesis Doctorals en Xarxa.

- Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry (RSC Publishing).

- Optimized 505(b)(1) and 505(b)(2) Clinical Pharmacology Programs to Accelerate Drug Development. (2024). Premier Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalysis - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. premier-research.com [premier-research.com]

- 18. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Michael Addition Catalyzed by (2S,5S)-2,5-Diphenylpyrrolidine

Introduction: The Strategic Value of Asymmetric Michael Additions in Complex Synthesis

The Michael addition, a cornerstone of carbon-carbon bond formation, has been instrumental in the stereoselective synthesis of complex molecular architectures, particularly those of pharmaceutical relevance.[1] The advent of organocatalysis has revolutionized this field, offering a metal-free and environmentally benign alternative to traditional methods.[2] Among the privileged scaffolds in organocatalysis, C2-symmetric pyrrolidine derivatives have emerged as powerful catalysts for a myriad of asymmetric transformations.[3] This document provides a detailed guide to the application of (2S,5S)-2,5-diphenylpyrrolidine, a highly effective organocatalyst, in asymmetric Michael additions. We will delve into the mechanistic underpinnings of this catalyst, provide a robust experimental protocol, and discuss the scope and limitations of this methodology, offering researchers and drug development professionals a comprehensive resource for its successful implementation.

The Catalyst: (2S,5S)-2,5-Diphenylpyrrolidine

(2S,5S)-2,5-Diphenylpyrrolidine is a C2-symmetric chiral secondary amine that has demonstrated remarkable efficacy in promoting highly enantioselective conjugate additions.[4] Its rigid, well-defined structure, conferred by the two phenyl groups, creates a chiral environment that effectively controls the facial selectivity of the nucleophilic attack. The synthesis of this catalyst is well-established, often proceeding from 1,4-diphenyl-1,4-butanedione through a multi-step sequence involving asymmetric reduction.[5]

Mechanistic Rationale: Enamine Catalysis and Stereochemical Control

The catalytic prowess of (2S,5S)-2,5-diphenylpyrrolidine in Michael additions stems from its ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. This mode of activation, a hallmark of secondary amine organocatalysis, enhances the nucleophilicity of the carbonyl donor, enabling its conjugate addition to a Michael acceptor.

The catalytic cycle can be summarized as follows:

-

Enamine Formation: The chiral secondary amine catalyst reacts with a ketone or aldehyde (the Michael donor) to form a transient, chiral enamine intermediate. This reaction is typically reversible.

-

Nucleophilic Attack: The enamine, being electron-rich, attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroolefin or an α,β-unsaturated ketone). The C2-symmetric nature of the catalyst dictates the stereochemical outcome of this step by shielding one face of the enamine, thereby directing the Michael acceptor to the other.

-

Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the chiral catalyst and furnish the Michael adduct. The regenerated catalyst can then enter a new catalytic cycle.

Figure 1: Catalytic cycle of the Michael addition.

The enantioselectivity of the reaction is not merely a result of steric hindrance. DFT calculations on similar trans-2,5-diarylpyrrolidine catalyzed reactions have revealed that stabilizing noncovalent interactions, such as CH-π interactions between the catalyst's phenyl groups and the substrates, play a crucial role in lowering the energy of the favored transition state.[6] This nuanced understanding of the stereochemical control mechanism allows for a more rational approach to catalyst and substrate selection.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol provides a detailed procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a classic transformation that showcases the efficacy of (2S,5S)-2,5-diphenylpyrrolidine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (2S,5S)-2,5-Diphenylpyrrolidine | ≥98% | Commercially Available |

| β-Nitrostyrene | ≥98% | Commercially Available |

| Cyclohexanone | Reagent Grade, ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |

| Brine | Saturated aqueous solution | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Reaction Setup:

Figure 2: Experimental workflow for the Michael addition.

Step-by-Step Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 149.1 mg) and (2S,5S)-2,5-diphenylpyrrolidine (0.1 mmol, 22.3 mg, 10 mol%).

-

Add anhydrous dichloromethane (5.0 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

To the resulting solution, add cyclohexanone (2.0 mmol, 206 µL) dropwise over 1 minute.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the desired Michael adduct.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Scope and Limitations

The (2S,5S)-2,5-diphenylpyrrolidine catalyzed Michael addition is a versatile reaction with a broad substrate scope.

-

Michael Donors: A variety of ketones and aldehydes can be employed as Michael donors. Cyclic ketones, such as cyclohexanone and cyclopentanone, are particularly effective.[7] α,α-Disubstituted aldehydes can also be used to generate products with all-carbon quaternary centers.[8]

-

Michael Acceptors: Nitroolefins are excellent Michael acceptors in this reaction, leading to the formation of γ-nitro carbonyl compounds which are valuable synthetic intermediates.[4] α,β-Unsaturated ketones (enones) and esters are also suitable substrates.[9]

Limitations:

-

Steric Hindrance: Highly sterically hindered ketones or Michael acceptors may exhibit lower reactivity.

-

Catalyst Loading: While typically effective at 10-20 mol%, higher catalyst loadings may be required for less reactive substrates.

-

Reaction Times: Reaction times can be lengthy, often requiring 24-48 hours for completion.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time | Continue monitoring the reaction for a longer period. |

| Low catalyst activity | Ensure the catalyst is pure and the reaction is conducted under anhydrous conditions. | |

| Deactivation of catalyst | In some cases, especially with aldehydes, catalyst deactivation can occur.[10] Consider using a freshly opened bottle of catalyst. | |

| Low Enantioselectivity | Impure catalyst | Recrystallize or purify the catalyst. |

| Non-optimal reaction temperature | Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). | |

| Racemization of the product | Work up the reaction promptly upon completion. | |

| Difficult Purification | Co-elution of product and catalyst | The catalyst can often be removed by an acidic wash during the workup. |

| Complex mixture of products | Optimize reaction conditions to improve selectivity. |

Conclusion